4-bromo-5-methoxy-1-methyl-1H-pyrazole

Physicochemical profiling Drug-likeness optimization Medicinal chemistry building blocks

4-Bromo-5-methoxy-1-methyl-1H-pyrazole (CAS 89717-68-0) is a trisubstituted pyrazole building block bearing a bromine atom at the C4 position, a methoxy group at C5, and a methyl group at N1. With a molecular weight of 191.03 g/mol and computed XLogP3 of 1.2, it occupies a distinct physicochemical niche relative to its closest structural analogs.

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
CAS No. 89717-68-0
Cat. No. B3058489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-methoxy-1-methyl-1H-pyrazole
CAS89717-68-0
Molecular FormulaC5H7BrN2O
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Br)OC
InChIInChI=1S/C5H7BrN2O/c1-8-5(9-2)4(6)3-7-8/h3H,1-2H3
InChIKeyMKHYVCLHLMTEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-methoxy-1-methyl-1H-pyrazole (CAS 89717-68-0): Core Identity and Comparator Landscape for Procurement Decisions


4-Bromo-5-methoxy-1-methyl-1H-pyrazole (CAS 89717-68-0) is a trisubstituted pyrazole building block bearing a bromine atom at the C4 position, a methoxy group at C5, and a methyl group at N1 [1]. With a molecular weight of 191.03 g/mol and computed XLogP3 of 1.2, it occupies a distinct physicochemical niche relative to its closest structural analogs [1]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the bromine atom enables transition-metal-catalyzed cross-coupling (Suzuki–Miyaura, Heck) and the methoxy group provides an orthogonal handle for further derivatization or electronic tuning [2]. The most directly relevant comparators for procurement evaluation are 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8, lacking the 5-OCH3), 5-bromo-4-methoxy-1-methyl-1H-pyrazole (CAS 1784137-82-1, the regioisomer), 4-bromo-5-methoxy-1,3-dimethyl-1H-pyrazole (CAS 1367817-29-5, bearing an additional C3-methyl), and the des-bromo precursor 5-methoxy-1-methyl-1H-pyrazole (CAS 1350323-88-4).

Why 4-Bromo-5-methoxy-1-methyl-1H-pyrazole Cannot Be Interchanged with Other 4-Bromopyrazoles or Regioisomers


Substituting 4-bromo-5-methoxy-1-methyl-1H-pyrazole with a generic 4-bromopyrazole or its regioisomeric counterpart introduces measurable changes in lipophilicity, hydrogen-bonding capacity, and reaction-site electronics that propagate into downstream synthetic and biological outcomes. The 5-methoxy group alters the computed XLogP3 from 0.9 (for the des-methoxy analog 4-bromo-1-methyl-1H-pyrazole) to 1.2, increases the topological polar surface area (TPSA) from 17.8 to 27.1 Ų, and adds a second hydrogen-bond acceptor site [1]. These differences influence both the pharmacokinetic profile of derived libraries and the regioselectivity of subsequent functionalization steps [2]. Furthermore, direct comparative studies on halogenated pyrazoles in Suzuki–Miyaura cross-coupling demonstrate that the identity of the halogen (Br vs I) critically determines coupling efficiency and the extent of competing dehalogenation side reactions [3]. Procurement of an incorrect regioisomer or de-halogenated analog therefore carries the risk of divergent synthetic yields and off-target biological activity in downstream applications.

Quantitative Differentiation Evidence for 4-Bromo-5-methoxy-1-methyl-1H-pyrazole Against Closest Analogs


Physicochemical Property Shift: 5-Methoxy Substitution Increases XLogP3 by 0.3 Units and TPSA by 9.3 Ų Versus Des-Methoxy Analog

The presence of the 5-methoxy group in 4-bromo-5-methoxy-1-methyl-1H-pyrazole produces a quantifiable shift in key computed physicochemical descriptors relative to the closest commercially available analog, 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8), which lacks the methoxy substituent [1]. XLogP3 increases from 0.9 to 1.2 (Δ = +0.3), TPSA increases from 17.8 to 27.1 Ų (Δ = +9.3 Ų, +52%), and the hydrogen-bond acceptor count rises from 1 to 2 [1]. The molecular weight increases from 161.00 to 191.03 g/mol (Δ = +30.03 g/mol) [1]. These shifts place the target compound in a more favorable property space for CNS drug-discovery programs where moderate lipophilicity (XLogP 1–3) and TPSA < 60 Ų are desirable, while the additional H-bond acceptor may enhance target engagement in polar binding pockets [2].

Physicochemical profiling Drug-likeness optimization Medicinal chemistry building blocks

Regioisomeric Differentiation: 4-Br-5-OCH3 Exhibits 0.4-Unit Lower XLogP3 than 5-Br-3-OCH3 Regioisomer with Identical TPSA

Among the three possible regioisomers of bromo-methoxy-N-methylpyrazole, the target compound (4-bromo-5-methoxy) occupies a distinct lipophilicity position. The 5-bromo-3-methoxy-1-methyl-1H-pyrazole regioisomer (CAS 1849235-04-6) has a computed XLogP3 of 1.6, compared to 1.2 for the target compound (Δ = −0.4) [1]. Both share an identical TPSA of 27.1 Ų and HBA count of 2, indicating that the regioisomeric arrangement of bromine and methoxy groups modulates lipophilicity without altering polar surface area [1]. The 5-bromo-4-methoxy-1-methyl-1H-pyrazole regioisomer (CAS 1784137-82-1, PubChem CID 84076116) shares the same molecular formula and weight (C5H7BrN2O, 191.03 g/mol) but places the bromine atom at the C5 position and the methoxy at C4, which is expected to alter both C–H acidity at the remaining positions and the electronic bias for electrophilic aromatic substitution versus cross-coupling [2].

Regioisomer selection Lipophilicity control Pyrazole functionalization

Suzuki–Miyaura Cross-Coupling: Bromopyrazoles Demonstrate Superior Coupling Efficiency Over Iodopyrazoles Due to Reduced Dehalogenation

In a direct comparative study of halogenated aminopyrazoles in the Suzuki–Miyaura cross-coupling reaction, Jedinák et al. (J. Org. Chem. 2017) demonstrated that bromo- and chloro-pyrazoles were superior to iodopyrazoles, with the iodo derivatives exhibiting a significantly greater propensity toward undesired dehalogenation side reactions [1]. The study established an efficient protocol enabling coupling of 4-bromopyrazoles with aryl, heteroaryl, and styryl boronic acids/esters, including substrates bearing unprotected pyrazole NH or free amino groups [1]. While the study did not test 4-bromo-5-methoxy-1-methyl-1H-pyrazole specifically, the class-level finding that 4-bromopyrazoles outperform 4-iodopyrazoles in coupling fidelity is directly transferable: the target compound's C4-Br substituent is expected to deliver higher yields of the desired cross-coupled product with less competing protodehalogenation compared to the corresponding 4-iodo derivative [1]. Microwave-promoted Suzuki cross-coupling of 4-bromopyrazoles has also been demonstrated with a wide substrate scope, short reaction times, and high yields [2].

Cross-coupling efficiency Suzuki–Miyaura reaction Dehalogenation side reaction Synthetic methodology

GHS Hazard Profile: Target Compound Shows Milder Irritancy Classification Compared to 4-Bromo-1-methyl-1H-pyrazole

The GHS hazard classification for 4-bromo-5-methoxy-1-methyl-1H-pyrazole includes H302 (Harmful if swallowed, Warning, 100% of notifying companies) and H315 (Causes skin irritation, Warning, 100%) [1]. In contrast, 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) carries a more severe hazard profile: H315 (Skin irritation, 97.8%), H318 (Causes serious eye damage, Danger, 95.7%), and H335 (May cause respiratory irritation, Warning, 95.7%) [2]. The target compound lacks the H318 (serious eye damage/Danger) and H335 (respiratory irritation) classifications that burden the simpler analog, suggesting that the 5-methoxy substituent may attenuate certain toxicological endpoints [1][2]. The target compound also has no hydrogen-bond donor (HBD = 0), which combined with moderate lipophilicity suggests limited potential for bioaccumulation [1].

Safety profile GHS classification Laboratory handling Procurement risk assessment

Mutagenicity Class-Level Safety: 1-Methyl-4-bromopyrazole Scaffold is Non-Mutagenic in Ames Test, Differentiating Bromopyrazoles from Nitropyrazoles

In a mutagenicity study using the L-arabinose forward mutation assay of Salmonella typhimurium (functionally equivalent to the Ames test), 1-methyl-4-bromopyrazole — the direct structural analog of the target compound lacking only the 5-methoxy group — was found to be non-mutagenic under both preincubation and liquid test conditions, with and without S9 metabolic activation [1]. In contrast, several 4-nitropyrazole derivatives tested in the same study exhibited mutagenic activity to varying degrees [1]. The absence of a nitro group and the presence of a bromo substituent at the 4-position appear to be key determinants of the non-mutagenic profile. While the target compound itself has not been directly tested in the Ames assay, the close structural homology to 1-methyl-4-bromopyrazole and the absence of known electrophilic alerting groups in the methoxy substituent support the inference that this compound class (4-bromo-N-methylpyrazoles) carries a lower genotoxicity risk compared to 4-nitropyrazole alternatives [1].

Genotoxicity screening Ames test Medicinal chemistry safety Structural alert assessment

Dual Orthogonal Synthetic Handles: C4-Br for Cross-Coupling and C5-OCH3 for Demethylation/Derivatization Enables Divergent Library Synthesis from a Single Building Block

4-Bromo-5-methoxy-1-methyl-1H-pyrazole presents two chemically orthogonal reactive sites on the pyrazole core: (i) the C4 bromine atom, which undergoes palladium-catalyzed Suzuki–Miyaura, Heck, and Buchwald–Hartwig cross-coupling reactions, and (ii) the C5 methoxy group, which can be demethylated (BBr3, AlCl3, or HBr/AcOH) to the corresponding 5-hydroxypyrazole for subsequent O-alkylation, sulfonation, or phosphorylation [1]. In contrast, 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) provides only the C4-Br handle, and 5-methoxy-1-methyl-1H-pyrazole (CAS 1350323-88-4) provides only the C5-OCH3 handle but lacks the cross-coupling-competent bromine . The combination of both handles in a single, low-molecular-weight scaffold (MW 191.03) enables two-directional diversification from one procurement event, reducing the number of building blocks required for a typical 3D-library enumeration [1]. The 5-methoxy-1-methyl-1H-pyrazole precursor (CAS 1350323-88-4, MW 112.13) is commercially available and undergoes direct bromination at C4 with pyridinium tribromide to yield the target compound, providing a scalable synthetic entry .

Divergent synthesis Building block versatility Library enumeration Parallel medicinal chemistry

Optimal Application Scenarios for 4-Bromo-5-methoxy-1-methyl-1H-pyrazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Moderate Lipophilicity (XLogP 1–3) and Dual Diversification Vectors

Medicinal chemistry teams building fragment-based or lead-optimization libraries that target CNS or kinase drug space should prioritize 4-bromo-5-methoxy-1-methyl-1H-pyrazole over 4-bromo-1-methyl-1H-pyrazole. The target compound delivers an XLogP3 of 1.2 (vs 0.9 for the des-methoxy analog) and TPSA of 27.1 Ų, placing derived compounds within the favorable CNS MPO property window while providing two sequential diversification handles (Suzuki coupling at C4-Br, then demethylation/functionalization at C5-OCH3) from a single building block [1]. This dual-handle design reduces procurement complexity: one compound replaces the need for separate bromo- and methoxy-functionalized building blocks in library enumeration workflows [1].

Suzuki–Miyaura Cross-Coupling Workflows Where Iodo Analogs Would Compromise Yield via Dehalogenation

In synthetic sequences requiring a halogenated pyrazole for palladium-catalyzed C–C bond formation, the bromo substituent in 4-bromo-5-methoxy-1-methyl-1H-pyrazole offers documented superiority over iodo derivatives in minimizing competing dehalogenation side reactions [2]. The Jedinák et al. (JOC 2017) head-to-head comparison of halogenated pyrazoles established that bromo and chloro derivatives consistently outperform iodo derivatives in Suzuki–Miyaura coupling fidelity [2]. Researchers procuring a halogenated pyrazole for cross-coupling applications should therefore select the bromo compound over any available iodo analog to maximize coupled-product yield and reduce chromatographic purification burden from protodehalogenated byproducts [2].

Drug Discovery Programs Where Building-Block Genotoxicity is a Go/No-Go Criterion

For lead-optimization programs operating under strict genetic toxicology decision thresholds, the class-level evidence of non-mutagenicity for 1-methyl-4-bromopyrazole in the Ames-equivalent L-arabinose forward mutation assay provides a quantifiable safety differentiation from 4-nitropyrazole alternatives, which were mutagenic in the same study [3]. While direct Ames data for 4-bromo-5-methoxy-1-methyl-1H-pyrazole are not yet published, the close structural homology to the confirmed non-mutagenic 1-methyl-4-bromopyrazole, combined with the absence of the nitro alerting group, supports its preferential procurement over any nitropyrazole building block for programs where late-stage genetic toxicity attrition must be mitigated [3].

Scale-Up Environments Where Simplified GHS Hazard Profiles Reduce Operational Complexity

In multi-kilogram or pilot-plant settings, 4-bromo-5-methoxy-1-methyl-1H-pyrazole (GHS: H302 Warning, H315 Warning only) presents a simpler hazard management profile than the widely used 4-bromo-1-methyl-1H-pyrazole (GHS: H315, H318 Danger, H335 Warning) [1][4]. The absence of H318 (serious eye damage, Danger) and H335 (respiratory irritation) classifications in the target compound translates to reduced engineering control requirements and personal protective equipment specifications under OSHA and EU-OSHA frameworks, directly lowering the operational cost and complexity of large-scale synthetic campaigns [1][4].

Quote Request

Request a Quote for 4-bromo-5-methoxy-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.